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Compound of Interest

Compound Name:
Hexacosanoic Acid Methyl Ester-

d3

Cat. No.: B10819042 Get Quote

A Comprehensive Technical Guide to
Hexacosanoic Acid Methyl Ester-d3
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical

properties of Hexacosanoic Acid Methyl Ester-d3, a crucial internal standard for the

quantitative analysis of very-long-chain fatty acids (VLCFAs). This document outlines detailed

experimental protocols for its synthesis and application in mass spectrometry-based lipidomics,

offering valuable insights for researchers in metabolic diseases, drug development, and clinical

diagnostics.

Core Physical and Chemical Properties
Hexacosanoic Acid Methyl Ester-d3 is a deuterated form of the methyl ester of hexacosanoic

acid (C26:0), a saturated very-long-chain fatty acid. The incorporation of three deuterium atoms

on the methyl ester group provides a distinct mass shift, making it an ideal internal standard for

isotope dilution mass spectrometry.
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Property Value Source

Chemical Name
Hexacosanoic-d3 Acid, Methyl

Ester
N/A

Synonyms
C26:0 Methyl Ester-d3, Cerotic

Acid Methyl Ester-d3
N/A

Molecular Formula C₂₇H₅₁D₃O₂ N/A

Physical State Solid [1]

Purity ≥98% deuterated forms N/A

Quantitative Physicochemical Data
The following table summarizes key quantitative data for Hexacosanoic Acid Methyl Ester-d3
and its non-deuterated counterpart for comparative purposes.

Property
Hexacosanoic Acid
Methyl Ester-d3

Methyl
Hexacosanoate
(non-deuterated)

Source

CAS Number 77502-88-6 5802-82-4 N/A

Molecular Weight 413.77 g/mol 410.72 g/mol N/A

Exact Mass 413.431213 u 410.41238 u N/A

Melting Point Not precisely reported ~61.3 °C N/A

Boiling Point Not precisely reported
220.9 ± 8.3 °C at 760

mmHg
N/A

Solubility

Ethanol: ~10

mg/mLChloroform:

SolubleMethanol:

Soluble

Not specified N/A
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Synthesis of Hexacosanoic Acid Methyl Ester-d3
A common method for the synthesis of Hexacosanoic Acid Methyl Ester-d3 is through the

acid-catalyzed esterification of hexacosanoic acid with deuterated methanol.

Materials:

Hexacosanoic acid (C26:0)

Methanol-d4 (CD₃OD)

Acetyl chloride or concentrated sulfuric acid (as catalyst)

Anhydrous toluene

Hexane

Saturated sodium bicarbonate solution

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

Reaction Setup: In a round-bottom flask, dissolve hexacosanoic acid in a minimal amount of

anhydrous toluene. Add a 20-fold molar excess of Methanol-d4.

Catalyst Addition: Slowly add the acid catalyst (e.g., 0.1 equivalents of acetyl chloride or a

few drops of concentrated sulfuric acid) to the reaction mixture while stirring.

Reaction: Heat the mixture to reflux (typically 60-70 °C) and maintain for 4-6 hours. Monitor

the reaction progress by thin-layer chromatography (TLC).

Work-up: After cooling to room temperature, quench the reaction by slowly adding saturated

sodium bicarbonate solution until the effervescence ceases.

Extraction: Transfer the mixture to a separatory funnel and extract the product with hexane

(3 x 50 mL).
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Washing and Drying: Wash the combined organic layers with brine, and then dry over

anhydrous sodium sulfate.

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify

the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate

gradient to obtain pure Hexacosanoic Acid Methyl Ester-d3.

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR,

and mass spectrometry.

Quantitative Analysis of Hexacosanoic Acid using GC-
MS
Hexacosanoic Acid Methyl Ester-d3 is employed as an internal standard for the accurate

quantification of endogenous hexacosanoic acid in biological samples. The following protocol

outlines a typical workflow for plasma samples.[2][3]

Materials:

Plasma sample

Hexacosanoic Acid Methyl Ester-d3 internal standard solution (of known concentration)

Chloroform/Methanol (2:1, v/v)

0.9% NaCl solution

Boron trifluoride in methanol (14% BF₃/MeOH) or methanolic HCl

Hexane

Anhydrous sodium sulfate

Procedure:

Sample Preparation and Lipid Extraction:
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To 100 µL of plasma in a glass tube, add a known amount of the Hexacosanoic Acid
Methyl Ester-d3 internal standard solution.

Add 2 mL of chloroform/methanol (2:1, v/v) and vortex thoroughly.

Add 0.5 mL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

Carefully transfer the lower organic phase to a new tube.

Derivatization to Fatty Acid Methyl Esters (FAMEs):

Evaporate the solvent from the extracted lipids under a stream of nitrogen.

Add 1 mL of 14% BF₃/MeOH or methanolic HCl to the dried lipid extract.

Heat the mixture at 100 °C for 30 minutes.

After cooling, add 1 mL of water and 2 mL of hexane. Vortex and centrifuge.

Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium

sulfate.

GC-MS Analysis:

Analyze the FAMEs extract using a gas chromatograph coupled to a mass spectrometer.

Typical GC Parameters:

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Injector Temperature: 280 °C.

Oven Program: Start at 150 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, and hold

for 10 min.[4]

Carrier Gas: Helium at a constant flow rate.

Typical MS Parameters:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Selected Ion Monitoring (SIM).

Ions to Monitor:

Hexacosanoic Acid Methyl Ester (Analyte): m/z 410 (M⁺), 379 ([M-31]⁺)

Hexacosanoic Acid Methyl Ester-d3 (Internal Standard): m/z 413 (M⁺), 382 ([M-

31]⁺)

Data Analysis:

Integrate the peak areas for the analyte and the internal standard.

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

Construct a calibration curve by analyzing standards with known concentrations of

hexacosanoic acid and a fixed concentration of the internal standard.

Determine the concentration of hexacosanoic acid in the plasma sample from the

calibration curve.

NMR Spectroscopy Analysis
¹H and ¹³C NMR spectroscopy are essential for the structural verification of Hexacosanoic
Acid Methyl Ester-d3.

Sample Preparation:

Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform

(CDCl₃) in an NMR tube.

Typical ¹H NMR Chemical Shifts (in CDCl₃):

δ 2.30 ppm (t): α-Methylene protons (-CH₂-COO-) of the fatty acid chain.[5]

δ 1.63 ppm (quintet): β-Methylene protons (-CH₂-CH₂-COO-).[5]
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δ 1.25 ppm (br s): Methylene protons of the long aliphatic chain (-(CH₂)n-).[5]

δ 0.88 ppm (t): Terminal methyl protons (-CH₃) of the fatty acid chain.[5]

Note: The singlet corresponding to the methyl ester protons (-COOCH₃) at ~3.67 ppm in the

non-deuterated compound will be absent or significantly reduced in the ¹H NMR spectrum of

the d3-labeled compound.

Typical ¹³C NMR Chemical Shifts (in CDCl₃):

δ ~174 ppm: Carbonyl carbon (-COO-).

δ ~34 ppm: α-Methylene carbon (-CH₂-COO-).

δ ~29-32 ppm: Methylene carbons of the long aliphatic chain.

δ ~25 ppm: β-Methylene carbon (-CH₂-CH₂-COO-).

δ ~14 ppm: Terminal methyl carbon (-CH₃).

Note: The signal for the methyl ester carbon (-COOCH₃) at ~51 ppm will be a triplet in the

¹³C NMR spectrum due to coupling with deuterium.

Experimental Workflows and Signaling Pathways
The use of a deuterated internal standard is fundamental to achieving accurate and

reproducible quantification in mass spectrometry. The following diagram illustrates a typical

experimental workflow.
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Caption: Workflow for quantitative analysis using a deuterated internal standard.
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Conclusion
Hexacosanoic Acid Methyl Ester-d3 serves as an indispensable tool for the precise and

accurate quantification of hexacosanoic acid in complex biological matrices. Its chemical and

physical properties, being nearly identical to its non-deuterated analog, ensure that it effectively

compensates for variations during sample preparation and analysis. The detailed protocols

provided in this guide offer a robust framework for researchers to implement reliable analytical

methods for the study of very-long-chain fatty acids in various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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